Circulin
Description
Structure
2D Structure
Properties
CAS No. |
9008-54-2 |
|---|---|
Molecular Formula |
C45H84N16O13 |
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
InChI Key |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
Origin of Product |
United States |
Structural Elucidation and Architecture of Circulin
Methodologies for Circulin Structure Determination
The structural elucidation of this compound, including this compound A and this compound B, primarily relied on Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netigem.orgportlandpress.comacs.org NMR is a powerful technique for characterizing the three-dimensional structure of peptides and small proteins, especially those with constrained structures like cyclotides. xiahepublishing.com The tightly packed and knotted structure of cyclotides reinforces their ability to remain ordered in solution, making them amenable to NMR analysis. xiahepublishing.com
Early studies also employed chemical methods, such as partial acid hydrolysis followed by mass spectrometry, to determine the disulfide linkage patterns, particularly when enzymatic cleavage was difficult due to the peptide's robust structure. acs.orgnih.gov Computational methods, including molecular modeling and dynamics simulations, have also played a role in refining structural understanding and investigating parameters related to stability and functionality. researchgate.netnih.gov
Defining Features of the Cyclic Cystine Knot (CCK) Motif
The Cyclic Cystine Knot (CCK) motif is the hallmark of cyclotides, including this compound. researchgate.netportlandpress.comxiahepublishing.comacs.org This motif is responsible for the exceptional stability observed in these peptides. igem.orgportlandpress.comxiahepublishing.com
Head-to-Tail Cyclic Peptide Backbone Configuration
A defining feature of this compound and other cyclotides is their head-to-tail cyclized peptide backbone. researchgate.netigem.orgportlandpress.comxiahepublishing.com This means the C-terminus of the peptide is linked to the N-terminus via a peptide bond, forming a continuous ring structure. igem.orgdiva-portal.org This cyclization, along with the disulfide bonds, introduces significant conformational restrictions to the peptide backbone. xiahepublishing.com
Interlocking Disulfide Bond Topology and Knotting Arrangement
The CCK motif involves a specific and intricate arrangement of disulfide bonds. This compound A and this compound B contain six conserved cysteine residues that form three disulfide bonds. researchgate.netportlandpress.com These disulfide bonds are connected in an interlocking manner, creating a knot-like topology. researchgate.netigem.orgportlandpress.comxiahepublishing.com Specifically, two disulfide bonds and the connecting peptide segments form a small ring that is threaded by the third disulfide bond. igem.orgdiva-portal.org This knotted arrangement is a key contributor to the structural rigidity and stability of this compound. igem.orgportlandpress.com The common disulfide bonding pattern observed in cyclotides, including this compound, is Cys I-Cys IV, Cys II-Cys V, and Cys III-Cys VI. researchgate.net
Roles of Conserved Cysteine Residues in Structural Integrity
The six conserved cysteine residues are absolutely critical for the structural integrity of this compound. researchgate.netportlandpress.comrsc.org These residues participate in the formation of the three disulfide bonds that define the cyclic cystine knot. researchgate.netportlandpress.com The precise pairing and arrangement of these disulfide bonds are fundamental to establishing and maintaining the knotted three-dimensional structure. researchgate.netigem.orgportlandpress.com The disulfide bonds inflict geometrical constraints on the peptide backbone, which significantly contributes to the peptide's structural stability and functionality. researchgate.net
Comparative Structural Analysis of this compound A and this compound B
This compound A and this compound B are two distinct, though related, cyclotides found in Chassalia parvifolia. researchgate.netnih.govnih.gov While they share the characteristic cyclic cystine knot motif and have high sequence similarity, they exhibit distinct structures and activities. psu.edu this compound A and this compound B differ by 5 residues. researchgate.net
Structural attributes of this compound A (PDB: 1BH4) and this compound B (PDB: 2ERI) have been retrieved from the Protein Data Bank for comparative analysis of structural parameters related to stability and functionality. researchgate.netnih.govresearchgate.net Computational studies comparing this compound A and this compound B have suggested that this compound B might be a more favorable template for designing stable peptide-based drugs, based on parameters like intramolecular interactions, secondary structure, hydrophobicity, and disulfide bond distances. nih.gov
Here is a table summarizing some comparative structural data points:
| Feature | This compound A (PDB: 1BH4) | This compound B (PDB: 2ERI) | Notes |
| Conserved Cysteines | 6 | 6 | Form three disulfide bonds researchgate.netportlandpress.com |
| Disulfide Bonds | 3 | 3 | Form the cyclic cystine knot researchgate.netportlandpress.com |
| Sequence Difference | - | 5 residues different | Compared to this compound A researchgate.net |
| Cationic Cluster Exposure | Less exposed | More exposed | Due to residue differences impacting conformation psu.eduresearchgate.net |
| Proposed Scaffold Potential | Less favorable | More favorable | Based on computational analysis of stability parameters nih.gov |
| PDB Accession Code | 1BH4 | 2ERI | Protein Data Bank entries for their structures researchgate.netnih.govresearchgate.net |
| Subfamily | Bracelet | Bracelet | Both belong to the bracelet subfamily of cyclotides portlandpress.compsu.eduacs.org |
Conformational Dynamics and Mechanisms of Structural Stability
The exceptional stability of this compound and other cyclotides is a direct result of the combined features of their head-to-tail cyclic backbone and the interlocking disulfide bond network of the cyclic cystine knot. igem.orgportlandpress.comuq.edu.auxiahepublishing.com This unique topology provides significant resistance to thermal, chemical, and enzymatic degradation, which are common challenges for linear peptides. igem.orgportlandpress.comxiahepublishing.com
The cyclic nature prevents exoprotease degradation, which is particularly advantageous in biological environments rich in proteases. igem.org The knotted arrangement of disulfide bonds provides topological stability, meaning the structure cannot be easily unraveled even if some peptide bonds are broken. igem.org
The stability of this compound A and B has been computationally investigated by analyzing various parameters, including intramolecular interactions, secondary structure content, hydrophobicity, root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, ovality, angular deviation, surface area, hydrogen bond distribution, and disulfide bond distances. researchgate.netnih.gov These studies indicate that the presence of disulfide bonds significantly contributes to the increase in structural stability of the peptide. researchgate.net
Biosynthesis and Genetic Regulation of Circulin Production
Gene Expression and Transcriptional Control of Cyclotides
Cyclotides, including Circulin, are encoded as linear precursor proteins by multi-domain genes. pnas.orgacs.orgfrontiersin.orgpnas.orgnih.gov These genes contain sequences for an N-terminal signal peptide, propeptides, one or more cyclotide domains, and a C-terminal tail. nih.govacs.orgfrontiersin.orgnih.govresearchgate.netpnas.org The expression of cyclotide genes is subject to both transcriptional and post-transcriptional regulation within the plant. nih.govhud.ac.ukfrontiersin.org
Research indicates that cyclotide genes are varied, and their expression can be influenced by factors such as tissue type and environmental stress, suggesting a role in plant defense mechanisms. pnas.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netuq.edu.au Studies on Viola baoshanensis, for instance, have shown that cyclotide precursor (CP) genes are diverse and their expression is regulated at both transcriptional and post-transcriptional levels. nih.govhud.ac.uk Alternative RNA splicing has been observed as a mechanism that can increase the diversity of cyclotide expression by allowing for the recombination of N-terminal repeat regions and cyclotide domains. nih.govhud.ac.uk Furthermore, the flanking and intronic regions of cyclotide genes may contain regulatory elements that play important roles in transcriptional rates and in the temporal and spatial expression of these genes. nih.gov
Post-Translational Modification Pathways
Following ribosomal synthesis, the linear cyclotide precursor undergoes a series of crucial post-translational modifications to yield the mature, cyclic peptide. These modifications primarily involve backbone cyclization and the formation of disulfide bonds. uq.edu.aunih.govpnas.orgacs.org
A key step in this compound biosynthesis is the head-to-tail cyclization of the peptide backbone, a process primarily catalyzed by enzymes belonging to the asparaginyl endopeptidase (AEP) family. pnas.orgacs.orgnih.govresearchgate.netnih.govrsc.orgigem.orgacs.orgoup.comtandfonline.comnih.gov AEPs, particularly those with ligase activity, are responsible for cleaving the C-terminal propeptide and simultaneously ligating the newly exposed C-terminus to the N-terminus of the cyclotide domain, forming a cyclic peptide bond. nih.govigem.org
This cyclization reaction typically occurs at a conserved Asn (or occasionally Asp) residue located at the C-terminus of the cyclotide domain within the precursor protein. acs.orgnih.govigem.orgnih.govnih.gov The specificity of AEPs for this residue is critical for accurate cyclization. Studies have shown that inhibiting AEP activity or mutating the conserved Asn residue can lead to reduced cyclization efficiency and the accumulation of linear precursor forms. nih.gov While AEPs are known for their protease activity, a subset in cyclotide-producing plants have evolved this crucial ligase function. oup.com Papain-like cysteine proteases (PLCPs) are also implicated in the N-terminal processing of cyclotide precursors, which is considered a prerequisite for AEP-mediated cyclization. researchgate.netpnas.org
The structural integrity and stability of this compound are heavily dependent on the formation of three disulfide bonds between six conserved cysteine residues, which results in the characteristic cyclic cystine knot motif. uq.edu.aunih.govpnas.orgacs.org This oxidative folding process is a critical post-translational event.
Disulfide bond formation is thought to occur in the endoplasmic reticulum (ER), a cellular compartment equipped with the necessary machinery for protein folding and disulfide bond formation. pnas.orgresearchgate.netpnas.orguq.edu.aunih.gov Enzymes such as protein disulfide isomerases (PDIs) are predicted to be involved in assisting the correct folding and disulfide bond connectivity. researchgate.netuq.edu.aunih.gov Research suggests that the formation of disulfide bonds and the attainment of the correct three-dimensional fold likely occur before the final cleavage and cyclization steps. pnas.orgacs.orgresearchgate.netnih.govucb.br The folding pathway involves the conversion of reduced linear or cyclic precursors into the native structure with the concomitant formation of disulfide bonds. nih.gov The cyclic backbone imposes constraints that influence the folding mechanisms compared to linear cystine knot proteins. nih.gov
Asparaginyl Endopeptidase (AEP)-Mediated Cyclization
Precursor Protein Processing and Maturation Events
The maturation of this compound from its linear precursor involves a series of proteolytic cleavage events in addition to cyclization and disulfide bond formation. The precursor protein contains several domains, including a signal peptide, N-terminal propeptide (NTPP), an optional N-terminal repeat (NTR) region, the mature cyclotide domain (MCD), and a C-terminal propeptide (CTPP). acs.orgfrontiersin.orgnih.govresearchgate.netpnas.org
The signal peptide, typically located at the N-terminus, directs the precursor protein into the secretory pathway, specifically the ER. pnas.orgfrontiersin.orgresearchgate.netpnas.org Following translocation, the signal peptide is cleaved off. Subsequent processing involves the removal of the NTPP and NTR regions, likely mediated by proteases such as papain-like cysteine proteases. researchgate.netpnas.org This N-terminal processing is considered a prerequisite for the final cyclization step. pnas.org The C-terminal propeptide is removed concurrently with backbone cyclization by the action of AEPs. researchgate.netigem.org The precise sequence and coordination of these cleavage events, along with folding and cyclization, are essential for the efficient production of mature this compound.
Cellular and Subcellular Localization of Biosynthetic Machinery
The biosynthesis of this compound is compartmentalized within the plant cell, with different stages occurring in specific organelles. Ribosomal synthesis of the precursor protein takes place in the cytoplasm. pnas.orgfrontiersin.orgacs.orguq.edu.au The presence of an ER signal sequence on the precursor targets it to the endoplasmic reticulum. pnas.orgfrontiersin.orgresearchgate.netpnas.org
Molecular Mechanisms of Circulin Action
Membrane Interaction and Disruption Mechanisms
Many cyclotides, including circulin, exert their effects by targeting and interacting with lipid membranes, leading to membrane disruption and pore formation. researchgate.net This interaction is a key aspect of their antimicrobial and other cellular activities.
Role of Hydrophobic Patches and Cationic Residues in Membrane Binding
The interaction of cyclotides with membranes is significantly influenced by their surface properties, particularly the presence of hydrophobic patches and cationic residues. researchgate.netplos.org Cyclotides often present a striking surface where a majority of hydrophobic residues form a solvent-exposed patch. researchgate.net This hydrophobic patch, often comprised of residues from specific loop regions, plays an integral role in the potency of cyclotides, presumably by facilitating membrane binding. researchgate.netresearchgate.net
In addition to hydrophobic interactions, cationic residues, such as arginines and lysines, are also crucial for membrane binding. researchgate.netplos.org These positively charged residues can interact with the anionic surface of biological membranes, which is a universal trait of these structures. plos.org The presence and location of cationic residues may be a requirement for activity against Gram-negative bacteria. researchgate.net The interplay between the hydrophobic patch and cationic residues allows cyclulins to effectively target and associate with the lipid bilayer. researchgate.netplos.orgnih.gov
Proposed Models of Membrane Pore Formation
Following membrane binding, cyclotides can induce the formation of pores, compromising the membrane's integrity. researchgate.netresearchgate.net Several models have been proposed to explain the mechanism of peptide-induced pore formation. While the precise model for this compound may vary, general models for pore-forming peptides include the barrel-stave model and the toroidal (or wedgelike) pore model. researchgate.netnih.gov
In the barrel-stave model, peptides insert into the membrane and arrange themselves like staves of a barrel, forming a protein-lined channel with the hydrophilic parts facing the pore interior and the hydrophobic parts interacting with the lipid tails. researchgate.net
The toroidal pore model, also referred to as a wedgelike pore, involves the peptides inserting into the membrane and causing the lipid bilayer to bend and fuse, forming a pore lined by both peptides and lipid headgroups. researchgate.netnih.gov This creates a toroidal structure where the inner and outer leaflets of the membrane are continuous. nih.gov
Research suggests that the molecular mechanism for some cyclotides, such as kalata B1, involves specific binding to phosphatidylethanolamine (B1630911) phospholipids (B1166683) in the membrane, which compromises the membrane's physical integrity and triggers pore formation and leakage of cellular contents. researchgate.net Theoretical models also explore how amphipathic peptides can induce pore formation, suggesting mechanisms that depend on peptide concentration and lead to small metastable pores or larger pores facilitated by asymmetric pressure/tension in the membrane. arxiv.org
Enzyme and Protease Inhibition
Circulins have also been shown to exhibit enzyme and protease inhibitory activities, contributing to their biological functions. nih.gov
Inhibition of Viral Proteases (e.g., HIV-protease) at the Molecular Level
Circulins, particularly this compound A and this compound B, are known for their anti-HIV activity. researchgate.net This activity is, at least in part, attributed to the inhibition of viral proteases, such as HIV-protease. researchgate.netwikipedia.org HIV-protease is a crucial enzyme in the HIV life cycle, responsible for cleaving viral polyprotein precursors into mature, functional proteins required for viral assembly and maturation. wikipedia.orgnih.gov
HIV protease inhibitors are often peptide-like molecules that competitively inhibit the action of this aspartyl protease by binding to its active site, preventing the cleavage of viral polyproteins. wikipedia.orgwikipedia.org This blockage prevents the virus from forming infectious particles. wikipedia.org While specific molecular details of this compound's interaction with HIV-protease require further research, the general mechanism involves interfering with the enzyme's catalytic activity, likely through binding to or near the active site. wikipedia.orgnih.gov Molecular docking studies have supported the proposed mechanism of action involving the inhibition of HIV-protease for some plant extracts containing cyclotides. researchgate.net
Trypsin Inhibitory Activity and Specificity
Circulins have also been reported to possess trypsin inhibitory activity. researchgate.netresearchgate.net Trypsin is a serine protease involved in the digestion of proteins. wikipedia.org Natural trypsin inhibitors, often belonging to the serpin family, control the activity of serine proteases by forming complexes with the enzyme, rendering it inactive. wikipedia.orgsigmaaldrich.com
The trypsin inhibitory activity of cyclotides can contribute to their role in plant defense, acting as a deterrent to herbivores by disrupting their digestive processes. wikipedia.orgsigmaaldrich.com The specificity of trypsin inhibitors can vary, with some showing higher activity against specific types of trypsin or proteases from particular organisms. frontiersin.org For instance, some plant-derived trypsin inhibitors show higher specific activity against gut trypsin-like proteases of certain insects compared to bovine pancreatic trypsin. frontiersin.org The molecular basis of trypsin inhibition by this compound likely involves interaction with the active site of the enzyme, similar to other proteinaceous protease inhibitors. sigmaaldrich.comnih.gov
Protein-Protein Interaction Modulation
Beyond their direct interactions with membranes and enzymes, cyclotides, as peptides, have the potential to modulate protein-protein interactions. nih.govgeneticsmr.org While specific examples of this compound directly modulating protein-protein interactions are less extensively documented compared to membrane disruption or enzyme inhibition, the general properties of peptides and protein inhibitors suggest this as a potential mechanism.
Peptides can interfere with protein-protein interactions by mimicking or blocking binding interfaces. geneticsmr.org Proteinaceous protease inhibitors, for example, function by forming tight complexes with their target proteases, which is a specific type of protein-protein interaction. sigmaaldrich.comnih.gov These interactions can involve binding to the active site or to exosites on the protease, influencing substrate binding and catalytic activity. nih.gov
Given the diverse bioactivities of circulins, it is plausible that some of their effects could involve the modulation of protein interactions within cellular pathways, although further research is needed to elucidate these specific mechanisms for this compound itself.
Direct Binding to Target Proteins (e.g., Viral Nucleocapsid Proteins)
While the primary mechanism of action for many cyclotides involves membrane interaction, some studies suggest direct binding to specific protein targets. For instance, this compound A and B have been proposed to inhibit HIV protease, an enzyme crucial for viral replication. mdpi.comresearchgate.net
In the context of viral targets beyond proteases, in silico studies have explored the potential interactions of circulins with viral structural proteins. An investigation into the binding of plant peptides to the envelope protein of dengue virus (DENV) demonstrated that this compound A, this compound B, and this compound C exhibited high binding energy with the DENV envelope protein. cabidigitallibrary.org This suggests a potential mechanism where these circulins could interfere with viral entry by interacting with domain II of the envelope protein. cabidigitallibrary.org
Cyclotides in general are also hypothesized to inhibit viral entry by binding to viral receptors on host cells or by directly disrupting the viral capsid. nih.gov Some cyclotides have been shown to target the CD4 T lymphocyte receptor molecule CVX15, thereby preventing the HIV life cycle from progressing. nih.gov
While the interaction of this compound with viral nucleocapsid proteins has been explored in some contexts, direct evidence of this compound specifically binding to and inhibiting viral nucleocapsid proteins as a primary mechanism of action is not as extensively documented as their membrane-disrupting activities or interactions with other viral targets like proteases or envelope proteins. core.ac.ukareeo.ac.irmdpi.comnih.gov
Table 1 presents in silico binding energy data for this compound variants and other plant peptides with the dengue virus envelope protein.
| Peptide | Binding Energy (kJ/mol) |
| Ginkbilobin | -103.8 |
| Cycloviolin-D | -78.6 |
| This compound-B | -78.1 |
| This compound-A | -76.9 |
| Cycloviolacin-013 | -76.9 |
| This compound-C | -73.8 |
| Other peptides | Lower |
Data Source: cabidigitallibrary.org
Indirect Modulation of Protein Complex Formation and Cellular Pathways
Beyond direct target binding, cyclotides, including this compound, can influence cellular processes through indirect mechanisms, such as modulating protein complex formation and impacting cellular signaling pathways. Research indicates that cyclotides possess the ability to cross cellular membranes, often via endocytic pathways, which allows them to access intracellular environments. researchgate.netuq.edu.aursc.orgmdpi.comresearchgate.netmdpi.comnih.govrsc.orgfrontiersin.org This cellular uptake is a crucial step for cyclotides to modulate intracellular targets, including protein-protein interactions (PPIs). researchgate.netuq.edu.aursc.orgmdpi.comresearchgate.netmdpi.comnih.govrsc.orgfrontiersin.org
Certain cyclotides, particularly those from the trypsin inhibitor subfamily, have demonstrated effectiveness in targeting intracellular PPIs. nih.govnih.gov While this compound's classification within subfamilies is sometimes presented differently in the literature, the principle of intracellular PPI modulation is a known mechanism within the cyclotide family that can potentially extend to this compound or engineered variants.
Studies using engineered cyclotides have provided clear examples of how these peptides can modulate cellular pathways by interfering with protein complexes. For instance, an engineered cyclotide was shown to activate the p53 tumor suppressor pathway. mdpi.comnih.gov This was achieved by antagonizing the interaction between the tumor suppressor protein p53 and its negative regulators, Hdm2 and HdmX. mdpi.comnih.gov This demonstrates a mechanism where cyclotides can indirectly influence cellular fate by disrupting inhibitory protein complexes.
More broadly, cyclic peptides are recognized for their capacity to modulate PPIs, which are central to numerous cellular functions and signal transduction cascades. rsc.orgmdpi.commdpi.comrsc.orgfrontiersin.orgnih.govresearchgate.netamericanpeptidesociety.org They can act as agonists or antagonists of receptors or mimic natural substrates of enzymes like protein kinases, thereby influencing enzyme activity and downstream signaling. rsc.orgmdpi.commdpi.comfrontiersin.org Cyclotides have also been shown to modulate the activity of intracellular proteins such as 14-3-3 proteins. researchgate.net By interfering with the interactions or activities of key proteins, cyclic peptides can impact fundamental cellular processes like metabolism, cell cycle progression, and cytoskeletal organization, which are regulated by complex signaling networks involving protein kinases and other protein complexes. mdpi.com
Molecular Basis of Broad-Spectrum Biological Activities (e.g., Antimicrobial, Insecticidal, Anthelmintic, Antifouling)
This compound and other cyclotides exhibit a wide array of biological activities, including antimicrobial, insecticidal, anthelmintic, and antifouling properties. researchgate.netnih.govuq.edu.aursc.orgnih.govmdpi.commdpi.commdpi.comnih.govnrtimes.co.uk The molecular basis for many of these broad-spectrum activities lies in their ability to interact with and disrupt biological membranes. researchgate.netnih.govuq.edu.aursc.orgdntb.gov.uanih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net
The interaction with membranes is often facilitated by the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions on their surface. The surface-exposed hydrophobic patch and positively charged residues play crucial roles in their interaction with the lipid bilayers of target cell membranes. researchgate.netnih.govrsc.orgfrontiersin.org This interaction can lead to membrane permeabilization and the formation of pores, ultimately disrupting cellular homeostasis and leading to cell death. researchgate.netnih.govdntb.gov.uamdpi.comfrontiersin.org Proposed models for membrane disruption by antimicrobial peptides, such as the barrel-stave, toroidal, and carpet models, are relevant to understanding cyclotide-mediated membrane lysis. mdpi.com
For antimicrobial activity, this membrane disruption mechanism is effective against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govmdpi.comfrontiersin.org Studies have shown this compound A to be active against Gram-positive Staphylococcus aureus. researchgate.net
Table 2 presents Minimum Inhibitory Concentration (MIC) data for this compound A against Staphylococcus aureus.
| Peptide | Organism | MIC (µM) |
| This compound A | Staphylococcus aureus | 0.19 |
Data Source: researchgate.net
Insecticidal activity is also largely attributed to membrane disruption, particularly in the mid-gut membranes of insects that ingest cyclotides. researchgate.netresearchgate.netresearchgate.net This disruption impairs digestion and nutrient absorption, leading to larval death. researchgate.netresearchgate.netresearchgate.net Similarly, anthelmintic activity against parasitic worms is thought to involve damage to their membranes. researchgate.net
The antifouling properties observed in some cyclotides, such as the inhibition of barnacle settlement by Cycloviolacin O2, are also likely mediated by membrane-interactive mechanisms, disrupting the processes required for larval adhesion and metamorphosis.
The exceptional stability of cyclotides, provided by their cyclic backbone and cystine knot, is critical for these activities to be effective in diverse and often harsh biological environments where linear peptides would be rapidly degraded. researchgate.netnih.govuq.edu.aursc.orgrsc.orgdntb.gov.uanih.govmdpi.comresearchgate.netfrontiersin.org This stability allows them to reach their targets and exert their effects, forming the molecular basis for their broad-spectrum biological activities.
Structure Activity Relationship Sar Studies of Circulin
Impact of Amino Acid Sequence Variation on Biological Activity
Amino acid sequence variations within the conserved cyclotide scaffold significantly influence the biological activity of cyclotides, including circulins. nih.govresearchgate.net While the cyclic cystine knot provides a stable framework, the sequences within the loops connecting the cysteine residues are variable and are thought to display different epitopes for interacting with targets. nih.gov Studies on novel cyclotides from Viola odorata have shown that sequence variations affect cytotoxic activity, although the proteolytic stability of the core structure remains largely unchanged. nih.gov
Research indicates that the hydrophobicity of certain loop regions can correlate with anti-HIV activity within cyclotide subfamilies. researchgate.netnih.gov For instance, an increase in the number of hydrophobic residues has been broadly correlated with increased anti-HIV activity in bracelet cyclotides. nih.gov Data suggests that amino acid content, particularly in bioactivity-associated loops, influences hemolytic activity. researchgate.net A single residue change within a loop can significantly reduce activity. researchgate.net
Influence of Disulfide Bond Configuration on Bioactive Profile
The knotted arrangement of the three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) is a defining feature of circulins and the cyclotide family, contributing significantly to their structural and functional stability. uq.edu.auresearchgate.netnih.gov This specific disulfide bond configuration is crucial for maintaining the cyclic cystine knot motif. uq.edu.aunih.gov
Studies investigating the role of the cystine knot have involved testing the activity of intermediates with fewer disulfide bonds, generated during chemical synthesis. uq.edu.au While the precise impact of altering disulfide bond configuration on Circulin's activity is an area of ongoing research, the intact cyclic cystine knot is understood to be essential for the characteristic stability and proper folding that underpins cyclotide bioactivity. uq.edu.audiva-portal.org The correct disulfide bond pattern is encoded in the amino acid sequence and forms during the folding process. mdpi.com Incorrect disulfide bond formation, or scrambling, can negatively affect protein structure, stability, and biological function. rapidnovor.com
Computational studies comparing this compound A and this compound B have analyzed disulfide bond distances, suggesting variations in these distances among different conformers, which can aid in determining this compound stability. researchgate.net
Role of Specific Residues in Modulating Biological Response
Specific amino acid residues within the this compound sequence play crucial roles in modulating its biological response. The arrangement of surface-exposed hydrophobic patches and the cyclic cystine knot are integral to the potency of cyclotides. researchgate.netresearchgate.net
Comparison of cyclotide structures and activities suggests that the presence and location of cationic residues may be a requirement for activity against Gram-negative bacteria. researchgate.netuq.edu.au The conserved glutamic acid (Glu) residue is also indicated to have a key structural role in cyclotides. diva-portal.orgnih.gov Furthermore, at least one positively charged amino acid, either Arginine (Arg) or Lysine (Lys), is a conserved feature in the cyclotide family. diva-portal.org
For this compound A and B, despite sequence similarities, differences in the orientation of residues contribute to their distinct activities. researchgate.net For example, a valine residue in this compound B is suggested to change the conformation of cationic clusters, making them more exposed compared to this compound A, where an arginine residue is folded back, reducing surface cationicity. researchgate.net
Comparative SAR between this compound A, this compound B, and Other Cyclotides
This compound A and this compound B, isolated from Chassalia parvifolia, were among the first cyclotides discovered to possess anti-HIV activity. researchgate.netresearchgate.netmdpi.com While both exhibit anti-HIV activity, they differ by five residues. researchgate.net Despite this sequence similarity, this compound A and B have distinct structures and activities. researchgate.net Computational investigations into the structural stability of this compound A (PDB: 1BH4) and this compound B (PDB: 2ERI) have suggested that this compound B may be a more stable template for peptide-based drug design, based on parameters like intramolecular interactions, secondary structure, hydrophobicity, and disulfide bond distances. nih.gov
This compound A and B belong to the bracelet subfamily of cyclotides, which are characterized by the absence of a cis-proline-induced twist in the backbone, unlike the Möbius subfamily. uq.edu.aunih.govresearchgate.net Most cyclotides with antiviral activity, including circulins C-F, fall into the bracelet class. researchgate.net
Comparisons with other cyclotides, such as Kalata B1 (a Möbius cyclotide), reveal differences in structure and activity profiles. nih.govresearchgate.net While this compound A and Kalata B1 show similar activity profiles, particularly against Gram-positive bacteria, their structures differ, with this compound B's structure being more similar to Kalata B1 in terms of beta-sheet arrangement. researchgate.net The mechanism of action may also differ between Möbius and bracelet cyclotides, potentially explaining the lack of precise SAR correlations across subfamilies. nih.gov It is suggested that cyclotides interact with membranes, potentially through membrane disruption, with hydrophobic patches playing a key role in membrane binding. researchgate.netresearchgate.netmdpi.comnih.gov The location of these hydrophobic patches differs between subfamilies, being in loops 2 and 3 for bracelet cyclotides like this compound A, and loops 5 and 6 for Möbius cyclotides like Kalata B1. nih.gov
The diverse sequences and structures across the cyclotide family highlight their nature as a natural combinatorial template, displaying various peptide epitopes likely involved in plant defense. nih.gov
Advanced Research Methodologies for Circulin Analysis
Spectroscopic Techniques for Structural Analysis and Dynamics
Spectroscopic methods are fundamental tools for determining the molecular structure and dynamics of circulin. These techniques probe the interaction of this compound with electromagnetic radiation or particles to provide detailed insights into its atomic composition, bonding, and conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique widely used to determine the three-dimensional solution structure of peptides and small proteins like this compound. medkoo.comnih.govportlandpress.comrsc.orgvlabs.ac.in It exploits the magnetic properties of atomic nuclei to provide information about the local environment and connectivity of atoms within the molecule. vlabs.ac.inspectroscopyonline.comfiveable.me For this compound, NMR has been instrumental in resolving its intricate cyclic and knotted structure, including the arrangement of disulfide bonds. medkoo.comnih.govportlandpress.comrsc.org Studies have utilized two-dimensional homonuclear NMR methods to assign spectra and obtain structural constraints, such as inter-proton distances and dihedral angles, which are then used in computational methods to calculate the 3D structure. portlandpress.comrsc.org Chemical shifts observed in NMR spectra are highly sensitive to molecular structure and can indicate secondary structure propensities. rsc.org
Mass Spectrometry (MS): Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of ions derived from this compound, providing information about its molecular weight and elemental composition. spectroscopyonline.comfiveable.menih.govthermofisher.com It is particularly useful for analyzing complex mixtures and identifying cleavage products. nih.govthermofisher.com In the context of this compound research, MS, including techniques like fast atom bombardment mass spectrometry (FAB-MS), has been used in conjunction with partial acid hydrolysis to determine the disulfide linkage pattern, a crucial aspect of its structural characterization. nih.gov LC-MS (Liquid Chromatography-Mass Spectrometry) is a common method for analyzing complex liquid samples, providing both separation and mass analysis. thermofisher.comvirginia.edu MS is also invaluable in proteomics workflows for identifying and quantifying proteins and peptides, including sequence information and post-translational modifications. thermofisher.comvirginia.edugenedata.com
Other Spectroscopic Methods: While NMR and MS are primary techniques for this compound structure, other spectroscopic methods like UV-Vis, IR, and Raman spectroscopy can provide complementary information about electronic transitions, molecular vibrations, and functional groups, respectively. vlabs.ac.inspectroscopyonline.comfiveable.mesu.secfpie.com These techniques are broadly applicable in analytical chemistry for both qualitative and quantitative analysis. fiveable.mecfpie.comveeprho.comsolubilityofthings.com
Biophysical Methods for Interaction Characterization
Understanding how this compound interacts with other molecules, particularly biological membranes, is crucial for elucidating its mechanism of action. Biophysical methods provide quantitative data on these interactions.
Membrane Binding Assays: Membrane binding assays are used to study the interaction of this compound with lipid bilayers, which are models for biological membranes. researchgate.netnih.gov These assays can quantify the extent of this compound binding to membranes and provide insights into the binding affinity and the nature of the interaction (e.g., surface binding or insertion). nih.gov Techniques may involve incubating this compound with liposomes (artificial lipid vesicles) and then separating bound from unbound this compound, often followed by detection and quantification. nih.govresearchgate.net Advanced methods like Proximity-based Labeling of Membrane-Associated Proteins (PLiMAP) utilize photoactivable fluorescent lipids incorporated into liposomes to crosslink with bound proteins, allowing for detection by in-gel fluorescence analysis. nih.gov Radioligand binding assays, while often used for receptor binding, share principles of separating bound from free ligand and quantifying binding, sometimes employing filtration or centrifugation. researchgate.netgiffordbioscience.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor and quantify molecular interactions in real-time. cytivalifesciences.commosbri.euwikipedia.org It measures changes in the refractive index near a sensor surface when a molecule (the analyte) binds to an immobilized molecule (the ligand). cytivalifesciences.commosbri.euwikipedia.org In this compound research, SPR can be used to study its binding kinetics and affinity to various targets, including potentially membrane mimetics or specific proteins. cytivalifesciences.commosbri.euwikipedia.orgscispace.comdntb.gov.ua SPR provides data on association and dissociation rates, allowing for the determination of the equilibrium dissociation constant (KD). mosbri.euwikipedia.org
Computational Approaches in this compound Research
Computational methods play a significant role in complementing experimental studies of this compound, providing theoretical insights into its structure, dynamics, and interactions. nih.govnih.govresearchgate.netcomputationalcommunication.orgdntb.gov.uanih.gov
Molecular Docking and Dynamics Simulations
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (e.g., this compound) to another (e.g., a target protein or lipid bilayer) when they form a stable complex. fiveable.menih.govhusite.nlasm.org It explores different binding modes and estimates the binding affinity. While not explicitly detailed for this compound in the provided snippets, docking is a standard approach in peptide-target interaction studies and would be applicable to investigate how this compound might initially associate with membranes or potential protein partners.
Molecular Dynamics (MD) Simulations: MD simulations provide dynamic information about molecular systems by simulating their movement over time based on physical laws. fiveable.menih.govhusite.nlasm.orgfigshare.comfigshare.commdpi.commdpi.comnih.gov For this compound, MD simulations can be used to study its conformational flexibility, stability, and interactions with its environment, such as a lipid bilayer. nih.govmdpi.comnih.gov These simulations can provide insights into parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, and hydrogen bond distribution, which are indicative of structural stability and dynamics. nih.gov MD simulations have been computationally investigated for the structural stability of this compound A and this compound B, with analysis suggesting favored stability towards this compound B based on various parameters. nih.gov Functional activity, such as membrane associated free energy, can also be calculated through computational approaches. nih.gov
Homology Modeling and Structure Prediction Methodologies
Homology modeling and other structure prediction methodologies are computational techniques used to build a 3D model of a protein or peptide based on the known experimental structure of a related molecule (a template). nih.gov This is particularly useful when experimental structures are not available. While the provided snippets mention that structures of some cyclotides, including this compound A, have been determined by NMR nih.govportlandpress.com, homology modeling could be applied to predict structures of other this compound variants or related peptides if experimental data is limited. These methods rely on sequence alignment and structural conservation within protein families.
Gene Expression Profiling and Proteomics in Biosynthesis Studies
Investigating the biosynthesis of this compound involves studying the genes and proteins involved in its production within the plant Chassalia parvifolia. medkoo.com
Gene Expression Profiling: Gene expression profiling techniques, such as RNA sequencing (RNA-Seq), measure the activity of thousands of genes simultaneously to understand which genes are being transcribed into RNA under specific conditions. nih.govnih.govwikipedia.org In the context of this compound biosynthesis, this could involve analyzing gene expression in different tissues or developmental stages of Chassalia parvifolia to identify the genes encoding the precursor peptides of this compound and the enzymes involved in its cyclization and disulfide bond formation. nih.govnih.gov While this compound itself is a peptide, its production is genetically encoded.
Proteomics: Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications. thermofisher.comvirginia.edu Proteomic analysis of Chassalia parvifolia could help identify the precursor proteins from which this compound is derived and the processing enzymes involved in its maturation. Mass spectrometry-based proteomics workflows are essential for these studies, providing amino acid sequence information and allowing for the identification of proteins in complex biological samples. thermofisher.comvirginia.edugenedata.com
Quantitative and Qualitative Analytical Techniques in Biological Assays
Biological assays are used to measure the activity of this compound, such as its anti-HIV or antimicrobial properties. These assays often require quantitative and qualitative analytical techniques to determine the concentration of this compound or assess its effects.
Qualitative Analysis: Qualitative techniques aim to identify the presence or absence of a substance. veeprho.comsolubilityofthings.comnih.govdrawellanalytical.com In biological assays, this could involve methods to confirm the presence of this compound in a sample or to visually assess an effect, such as inhibition zones in antimicrobial assays. asm.org Techniques like Thin-Layer Chromatography (TLC) can be used for simple identification based on migration patterns compared to standards. nih.gov
Quantitative Analysis: Quantitative techniques measure the amount or concentration of a substance. veeprho.comsolubilityofthings.comnih.govdrawellanalytical.com In this compound research, quantitative methods are essential for determining the yield of this compound isolation, its concentration in biological samples, and the dose-response relationships in activity assays. asm.orgnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are widely used for the separation and quantification of peptides. nih.gov Spectroscopic methods like UV-Vis can also be used for quantitative analysis based on absorbance following the Beer-Lambert law. fiveable.me Bioanalytical techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) can provide highly sensitive and specific quantification of peptides and proteins. nih.gov Quantitative PCR (qPCR) is a method for quantifying DNA, which can be relevant in biosynthesis studies to measure gene expression levels. eco-vector.com Agar diffusion methods have also been historically used for the quantitative assay of antibiotics like this compound, measuring zones of inhibition. asm.orgnih.gov
Here is a summary of some research findings related to this compound A and B stability from computational analysis:
| Parameter | This compound A | This compound B | Favored Stability |
| Intra-molecular interactions | - | 61 | This compound B |
| Hydrophobicity | - | 67.34% | This compound B |
| Root Mean Square Deviation (RMSD) | - | 2.64 Å | This compound B |
| Root Mean Square Fluctuation (RMSF) | - | 0.08 Å | This compound B |
| Radius of Gyration | - | 8.96 Å | This compound B |
| Ovality | - | 3.49 | This compound B |
| Angular Deviation | - | 73.6% | This compound B |
| Hydrogen Bond Distribution | - | 11.94 | This compound B |
| Membrane Associated Free Energy | - | -4.10 kcal/mol | This compound B |
Another table summarizing spectroscopic techniques and their applications for this compound:
| Technique | Application in this compound Research |
| NMR Spectroscopy | Determination of 3D solution structure, disulfide arrangement, dynamics. medkoo.comnih.govportlandpress.comrsc.org |
| Mass Spectrometry | Molecular weight determination, elemental analysis, disulfide linkage pattern analysis, peptide identification. nih.govuniprot.org |
| HPLC | Separation of this compound and its cleavage products. nih.gov |
Synthetic Biology and Engineering of Circulin and Cyclotides
Rational Design and De Novo Synthesis of Circulin Analogues
The development of this compound analogues and modified cyclotides with enhanced or specific properties relies heavily on rational design and de novo synthesis strategies. Rational design involves the deliberate modification of the peptide sequence based on a thorough understanding of the relationship between its structure and function. the-scientist.com This often entails targeted amino acid substitutions or deletions using techniques like site-directed mutagenesis to optimize characteristics such as activity, stability, or target specificity. the-scientist.com
De novo synthesis, conversely, focuses on creating entirely new peptide sequences from the ground up, aiming to achieve predefined structural and functional attributes. the-scientist.comumn.edu Computational design plays a significant role in this process, enabling the prediction of sequences likely to fold into a desired conformation or exhibit affinity for a particular biological target. the-scientist.com Both rational design and de novo synthesis, frequently supported by computational tools and solid-phase peptide synthesis, are instrumental in generating diverse libraries of cyclotide analogues. the-scientist.comresearchgate.net These libraries are subsequently screened to identify variants with improved stability, altered bioactivity profiles, or enhanced pharmacokinetic properties compared to the native this compound or parent cyclotide. the-scientist.com
Genetic Engineering Strategies for Enhanced Production in Heterologous Systems
Efficient and scalable production of this compound and its engineered derivatives is essential for their research and potential therapeutic applications. Genetic engineering strategies are vital for maximizing production yields and streamlining the purification of these peptides in heterologous expression systems.
Heterologous expression involves introducing the gene encoding the cyclotide precursor into a suitable host organism, such as bacteria, yeast, or plants. nih.gov However, challenges can arise, including achieving high expression levels, ensuring correct protein folding and disulfide bond formation, and mitigating degradation by host proteases. frontiersin.orgnih.gov
To address these challenges, various genetic engineering approaches are employed. These include optimizing codon usage for the chosen host, utilizing strong or inducible promoters to drive robust gene transcription, and engineering the host's cellular machinery to enhance protein folding and secretion. frontiersin.orgnih.govplos.org For example, modifying host strains to reduce or eliminate protease activity can significantly improve the yield and stability of heterologously produced peptides. frontiersin.orgnih.gov Additionally, fusing the cyclotide sequence to a highly expressed and secreted carrier protein can facilitate translocation and enhance stability. frontiersin.org The use of synthetic microbial communities has also been explored to boost heterologous protein production, for instance, by incorporating strains that consume toxic byproducts. plos.org
Research in this domain often presents comparative data on cyclotide expression levels across different host strains or under various genetic constructs, illustrating the effectiveness of the engineering strategies employed.
Cyclotide Scaffolds for Peptide Engineering and Design
The inherent structural stability of cyclotides makes them exceptional scaffolds for the presentation of bioactive peptide sequences. The combination of a cyclic backbone and the CCK motif provides extraordinary resistance to degradation, overcoming a major limitation associated with linear peptide therapeutics. mdpi.comrsc.orgnih.govuq.edu.aunih.gov
Molecular Grafting and Loop Modification Strategies
Molecular grafting involves the precise insertion or substitution of specific amino acid sequences, often representing known bioactive epitopes, into the loop regions of the cyclotide scaffold. nih.govneuroquantology.com Loops 2, 3, 5, and 6 of cyclotides have been identified as particularly amenable to grafting due to their tolerance for sequence variability. researchgate.net Loops 1 and 4 are typically conserved as they are essential for maintaining the correct disulfide connectivity and the integrity of the CCK framework. researchgate.net
Loop modification strategies can range from simple point mutations to the insertion of entirely new peptide sequences of varying lengths. nih.govuq.edu.au The primary objective is to present the grafted sequence in a conformation that allows for effective interaction with its target while benefiting from the stabilizing influence of the cyclotide scaffold. nih.govrsc.org
Successful applications of molecular grafting have led to the development of cyclotides with novel activities, including the inhibition of protein-protein interactions, targeting of G protein-coupled receptors (GPCRs), and acting as enzyme inhibitors. mdpi.comrsc.orgnih.govuq.edu.au
Development of Ultrastable Peptide Frameworks
The intrinsic structural features of cyclotides, specifically their cyclic backbone and cystine knot, are responsible for their remarkable ultrastability. mdpi.comrsc.orguq.edu.aunih.govneuroquantology.com This exceptional stability is a significant advantage for the development of peptide-based therapeutics, as it translates to increased resistance to proteolytic degradation and extended in vivo half-lives compared to their linear counterparts. xiahepublishing.comfrontiersin.orguq.edu.au
The CCK topology, formed by three interwoven disulfide bonds, creates a highly rigid and compact structure that is resistant to unfolding even under challenging conditions. nih.gov This robust framework ensures that grafted bioactive sequences are presented in a stable conformation, increasing their likelihood of reaching their intended target and exerting their therapeutic effect. mdpi.comrsc.orguq.edu.auneuroquantology.com The ability of the cyclotide scaffold to tolerate mutations, particularly within its loop regions, further enhances its utility as an ultrastable platform for peptide engineering. nih.govnih.gov
Bioengineering Approaches for Novel Bioactivity Development
Bioengineering approaches leverage the cyclotide scaffold to create peptides with novel or enhanced bioactivities. This extends beyond simply stabilizing existing bioactive sequences through grafting and encompasses strategies aimed at discovering or designing entirely new functions. uq.edu.au
One such approach involves utilizing the cyclotide scaffold as a template for constructing combinatorial peptide libraries. xiahepublishing.com By randomizing the amino acid sequences in the variable loop regions, large and diverse libraries of cyclotide variants can be generated and screened for desired activities, such as binding to a specific protein target or inhibiting a particular enzymatic pathway. xiahepublishing.comtandfonline.com
Furthermore, bioengineering can incorporate elements that improve cellular uptake or facilitate targeting to specific tissues, thereby expanding the potential applications of cyclotide-based therapeutics to include intracellular targets. mdpi.comuq.edu.aunih.govfrontiersin.org Research has shown that some cyclotides possess intrinsic cell-penetrating properties, which can be further optimized through engineering. frontiersin.org
The development of novel bioactivities can also be guided by rational design principles, taking into account the structural and functional characteristics of both the target molecules and the cyclotide scaffold. the-scientist.com This iterative process of design, synthesis, and evaluation allows for the fine-tuning of cyclotide analogues to achieve optimal potency and selectivity. the-scientist.com
Studies in this area often provide data comparing the bioactivities of engineered cyclotides to native peptides or parent scaffolds, demonstrating the successful development of novel functions.
Evolutionary Biology and Comparative Genomics of Circulin Producing Organisms
Phylogenetic Distribution of Circulin and Cyclotides Across Plant Families
Cyclotides exhibit a notable, albeit somewhat discontinuous, distribution across the plant kingdom, primarily within angiosperms. Initially, they were predominantly found in two phylogenetically distant families: the Violaceae (violet family) and the Rubiaceae (coffee family). frontiersin.orgnih.gov However, subsequent research has expanded the known distribution to include members of the Cucurbitaceae, Fabaceae, and Solanaceae families. frontiersin.orgoup.comresearchgate.net There is also evidence suggesting the presence of cyclotide-like sequences in monocotyledonous plants, such as those in the Poaceae family, including important crops like wheat, maize, and rice. nih.govresearchgate.netnih.gov
The widespread yet patchy distribution of cyclotides across these diverse plant families, which belong to different orders like Solanales, Gentianales, Cucurbitales, Fabales, and Malpighiales, suggests that cyclotides may have originated independently multiple times through convergent evolution rather than a single ancestral event followed by widespread gene loss. oup.comresearchgate.netresearchgate.net Within families where they are found, cyclotides can be ubiquitous, as observed in the Violaceae where they have been identified in a large percentage of screened species. frontiersin.orgoup.com In contrast, their presence in other families like the Rubiaceae appears to be less widespread. nih.govresearchgate.net
This compound, specifically this compound A and this compound B, has been isolated from Chassalia parviflora within the Rubiaceae family. uniprot.orguniprot.org
Genomic Localization and Organization of Cyclotide Genes
Cyclotides are ribosomally synthesized as larger precursor proteins. nih.govwikipedia.org The genes encoding these precursors typically feature a modular architecture. From the N-terminus to the C-terminus, a typical cyclotide precursor protein includes an endoplasmic reticulum (ER) signal sequence, a non-conserved pro-region, a highly conserved N-terminal repeat (NTR), one or more mature cyclotide domains, and a short hydrophobic C-terminal tail. wikipedia.orgtandfonline.com
The organization of cyclotide genes can vary between plant families. For instance, studies have indicated differences in gene structure, such as the presence or absence of introns, between cyclotide genes in the Rubiaceae and Violaceae families. researchgate.netuq.edu.au Some precursor proteins encode a single cyclotide domain, while others can contain multiple copies of the same or different cyclotide sequences separated by additional NTR sequences. nih.govwikipedia.orgtandfonline.com This multi-domain architecture is considered evidence of gene or domain duplication events during evolution. nih.gov
In the Fabaceae family, particularly in Clitoria ternatea, cyclotides are encoded by genes that appear to have been co-opted or "hijacked" from the plant's albumin-1 gene family. nih.govresearchgate.netnih.govuq.edu.au In this scenario, a cyclotide domain seems to have replaced part of an albumin gene. nih.govuq.edu.au This contrasts with the dedicated cyclotide genes found in families like the Rubiaceae and Violaceae. uq.edu.aupnas.org Genomic studies in Clitoria ternatea have revealed a significant expansion of the albumin-1 gene family, with iterative rounds of duplication and diversification leading to genomic islands enriched in albumin-1 genes encoding cyclotides. researchgate.net
Evolutionary Trajectories of Cyclotide Diversity and Function
The high sequence diversity observed among cyclotides is thought to be driven by natural selection in angiosperms. frontiersin.orgnih.gov The evolution of cyclotides involves complex mechanisms, including gene duplication, diversification, and potentially horizontal gene transfer. uniprot.orgnih.govnih.govresearchgate.netresearchgate.net The co-evolution with processing enzymes, such as asparaginyl endopeptidases (AEPs), which are crucial for cyclization, is also a significant aspect of cyclotide evolution. frontiersin.orgresearchgate.netnih.gov
Gene Duplication and Diversification Events
Gene duplication plays a crucial role in the expansion and diversification of cyclotide families within plant genomes. The presence of multiple cyclotide domains within a single precursor protein is a direct result of gene or domain duplication events. nih.govtandfonline.com These duplicated genes can then undergo diversification, leading to variations in the loop sequences of the mature cyclotides. nih.gov This diversification can result in peptides with different chemical properties and potentially novel functions. nih.gov The expansion of gene families, such as the albumin-1 family in Clitoria ternatea, through iterative duplication events has facilitated the evolution of cyclotide-encoding loci. researchgate.net
Considerations of Horizontal Gene Transfer in Cyclotide Evolution
The possibility of horizontal gene transfer (HGT) contributing to the phylogenetic distribution of cyclotides has been considered, particularly given their presence in distantly related plant families. researchgate.netnih.gov While HGT is generally considered rare in plant nuclear genomes, the atypical genetic arrangement observed in the Fabaceae, where cyclotide domains are found within chimeric albumin-cyclotide precursors, has been suggested as potentially originating from HGT or convergent evolution. nih.govcapes.gov.br
However, comparative analyses of gene structures across different plant families have provided evidence that may argue against HGT as the primary mechanism for the broad distribution. Differences in gene structure, such as the presence of introns in Rubiaceae cyclotide genes but their absence in Violaceae cyclotide genes, reduce the likelihood of a recent HGT event between these families. researchgate.net Instead, these structural differences, combined with the disjointed phylogenetic distribution and varied precursor structures, lend stronger support to the hypothesis that cyclotides have arisen independently through convergent evolution in different plant lineages, potentially involving the independent acquisition of a cyclizing capability. researchgate.netresearchgate.net
Role of Cyclotides in Plant Defense Mechanisms and Co-evolution
A major hypothesis regarding the natural function of cyclotides is their role in plant defense mechanisms against pests and pathogens. frontiersin.orgoup.comnih.govdiva-portal.orgnih.govmybiosource.commybiosource.com This is supported by observations of their potent insecticidal, antimicrobial, and other cytotoxic activities. frontiersin.orgresearchgate.netnih.govnih.govmybiosource.comucb.br Cyclotides are expressed in various plant tissues, including leaves, stems, roots, flowers, and seeds, suggesting a broad protective function. oup.comnih.govxiahepublishing.com
Their remarkable stability, conferred by the cyclic structure and cystine knot, makes them particularly effective as defense molecules in the often harsh extracellular environment or within the digestive systems of herbivores. frontiersin.orgnih.gov The diversification of cyclotide sequences within a single plant species may represent an evolutionary strategy to counter the development of resistance in pests or pathogens. nih.gov
Studies have explored the co-evolution of cyclotides with their targets and with the plant's own processing machinery. The requirement for specific ligase-type AEPs for cyclotide maturation necessitates the co-evolution of these enzyme families with the cyclotide genes. researchgate.net Furthermore, the diversification of cyclotides to exhibit different chemical properties and their differential expression in various plant organs suggest an adaptation to defend against different classes of attacking organisms encountered in those specific tissues. uq.edu.aunih.gov For example, cyclotides in soil-contacting organs of Clitoria ternatea show effectiveness against nematodes, while those in aerial organs exhibit stronger interactions with insect-like membrane lipids. uq.edu.aunih.gov
Comparative Transcriptomics and Proteomics for Cyclotide Discovery
Comparative transcriptomics and proteomics are powerful tools for the discovery and characterization of novel cyclotides and for gaining insights into their expression and function. nih.govxiahepublishing.comnih.govacs.orgbohrium.comuq.edu.au Transcriptome sequencing (RNA-Seq) allows for the identification of cyclotide precursor gene sequences, providing information about their architecture, potential processing sites, and the diversity of cyclotide domains encoded within a plant's genome. nih.govacs.orgbohrium.comuq.edu.au This approach has been instrumental in identifying a large number of putative cyclotide sequences, including novel ones. frontiersin.orgnih.gov
Proteomics, particularly using mass spectrometry (MS), complements transcriptomics by allowing for the detection and characterization of mature cyclotide peptides present in plant tissues. nih.govacs.orgbohrium.comuq.edu.au By analyzing the peptidome (the complete set of peptides in a sample), researchers can validate the expression of cyclotides predicted from transcriptomic data and identify post-translational modifications. nih.govacs.org Combining transcriptomics and proteomics provides a more comprehensive picture of cyclotide diversity and expression than either approach alone. nih.govacs.orguq.edu.au For instance, in Viola tricolor, the combination of these techniques led to the discovery of a large number of cyclotides, highlighting the extensive diversity that can exist within a single species. xiahepublishing.comnih.govacs.org These methods also facilitate the study of tissue-specific expression patterns and how cyclotide profiles might change in response to environmental factors or biotic interactions. researchgate.net
Future Directions and Emerging Research Avenues
Elucidation of Undefined Molecular Mechanisms of Action
While the anti-HIV and antimicrobial activities of Circulin A and this compound B have been reported, the precise molecular mechanisms underlying these effects are not yet fully elucidated researchgate.netresearchgate.net. Understanding how this compound interacts with target cells and biological pathways at a molecular level is crucial for rational drug design and development. Future research will focus on identifying specific cellular targets, characterizing binding events, and mapping the downstream signaling cascades or cellular processes that are modulated by this compound. Studies are needed to provide new evidence for their function, particularly concerning their interaction with bacterial cell walls researchgate.net. The location of positive charges in cyclotides like circulins is thought to impact peptide-membrane interactions, potentially contributing to their antiviral activity, but the exact mechanism requires further investigation researchgate.net.
Exploration of Novel Biological Activities at the Molecular Level
The diverse biological landscape of cyclotides suggests that this compound may possess additional, as yet undiscovered, activities. Cyclotides have been reported to exhibit a range of activities including insecticidal, molluscicidal, nematocidal, antifungal, cytotoxic, hemolytic, anti-neurotensin, uterotonic, and immunosuppressive properties researchgate.netresearchgate.netportlandpress.comijsred.com. Future research will involve high-throughput screening and targeted investigations at the molecular level to identify novel biological activities of this compound. This could involve exploring its interactions with a wider array of molecular targets, such as enzymes, receptors, or ion channels, and assessing its effects on various cellular functions and pathways. Understanding the molecular basis of these potential new activities could open doors to novel therapeutic applications.
Advanced Structural Characterization Techniques for Complex Formations
The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to form complexes with other biomolecules. While techniques like NMR have been used to determine the solution structure of this compound B, advanced structural characterization techniques are essential for gaining a more detailed understanding, especially when this compound interacts with targets researchgate.net. Future research will likely employ advanced methods such as cryo-electron microscopy (cryo-EM), solid-state NMR (ssNMR), and advanced mass spectrometry techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study this compound in complex with its binding partners nih.govwisdomlib.orgnumberanalytics.comwarwick.ac.uk. These techniques can provide high-resolution structural information on complex formations, offering insights into binding interfaces, conformational changes, and the dynamics of these interactions. Techniques like X-ray diffraction, while powerful, may be limited by the ability to crystallize this compound-target complexes wisdomlib.orgnumberanalytics.com.
Integration of Omics Data for Systems-Level Understanding
To gain a holistic understanding of this compound's effects, future research will increasingly integrate data from various omics platforms. Systems biology approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound in biological systems nih.govnih.govresearchgate.netmcw.edu. By analyzing changes in gene expression, protein profiles, and metabolite levels in response to this compound treatment, researchers can identify affected pathways and networks, providing a systems-level perspective on its biological activities and mechanisms of action. Proteomics approaches have already been applied in cyclotide research uq.edu.au. Integrating these diverse datasets presents a challenge but offers the potential for deeper biological insights nih.gov.
Computational and Artificial Intelligence-Driven Approaches in Cyclotide Research
Q & A
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
